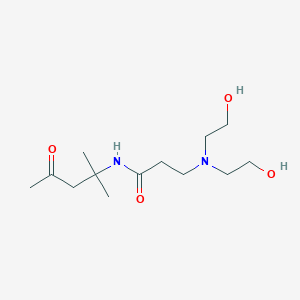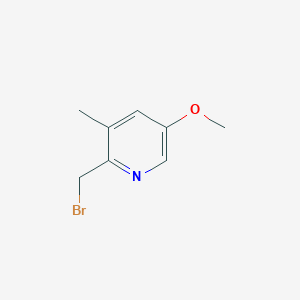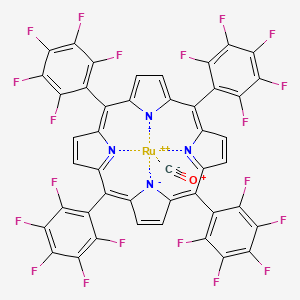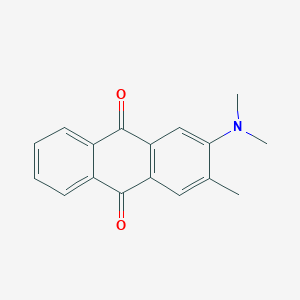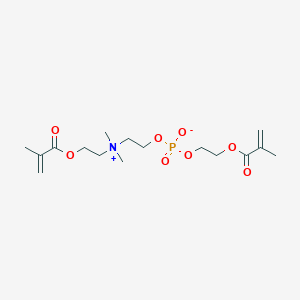
2-(Methacryloyloxy)ethyl (2-((2-(methacryloyloxy)ethyl)dimethylammonio)ethyl) phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methacryloyloxy)ethyl (2-((2-(methacryloyloxy)ethyl)dimethylammonio)ethyl) phosphate is a zwitterionic phosphorylcholine group-containing methacrylate monomer. This compound is known for its ability to mimic the phospholipid polar groups found in cell membranes, making it highly biocompatible .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methacryloyloxy)ethyl (2-((2-(methacryloyloxy)ethyl)dimethylammonio)ethyl) phosphate involves the reaction of methacrylic acid with 2-chloroethyl phosphorylcholine in the presence of a base such as sodium carbonate. The reaction is typically carried out in an organic solvent like ethanol or dimethylformamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methacryloyloxy)ethyl (2-((2-(methacryloyloxy)ethyl)dimethylammonio)ethyl) phosphate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form biocompatible polymers.
Substitution: It can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Polymerization: Initiated by free radicals or UV light.
Substitution: Typically involves nucleophiles like amines or thiols under mild conditions.
Major Products
Polymerization: Produces biocompatible polymers used in medical applications.
Substitution: Forms substituted derivatives with potential biological activities[][3].
Wissenschaftliche Forschungsanwendungen
2-(Methacryloyloxy)ethyl (2-((2-(methacryloyloxy)ethyl)dimethylammonio)ethyl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a monomer for synthesizing biocompatible polymers.
Biology: Mimics cell membrane phospholipids, making it useful in cell culture and tissue engineering.
Medicine: Used in drug delivery systems and medical implants due to its biocompatibility.
Industry: Employed in the production of coatings and materials with enhanced biocompatibility.
Wirkmechanismus
The compound exerts its effects by mimicking the phospholipid polar groups found in cell membranes. This allows it to integrate seamlessly with biological membranes, enhancing biocompatibility. The zwitterionic nature of the compound helps in reducing protein adsorption and cell adhesion, making it ideal for medical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Methacryloyloxy)ethyl phosphorylcholine
- 2-(Methacryloyloxy)ethyl acetoacetate
- 2-(Methacryloyloxy)ethyl trimethylammonium chloride
Uniqueness
2-(Methacryloyloxy)ethyl (2-((2-(methacryloyloxy)ethyl)dimethylammonio)ethyl) phosphate stands out due to its zwitterionic nature, which provides superior biocompatibility and reduced protein adsorption compared to other similar compounds .
Eigenschaften
Molekularformel |
C16H28NO8P |
|---|---|
Molekulargewicht |
393.37 g/mol |
IUPAC-Name |
2-[dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]ethyl 2-(2-methylprop-2-enoyloxy)ethyl phosphate |
InChI |
InChI=1S/C16H28NO8P/c1-13(2)15(18)22-9-7-17(5,6)8-10-24-26(20,21)25-12-11-23-16(19)14(3)4/h1,3,7-12H2,2,4-6H3 |
InChI-Schlüssel |
QITGYBRNIKIOAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCC[N+](C)(C)CCOP(=O)([O-])OCCOC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


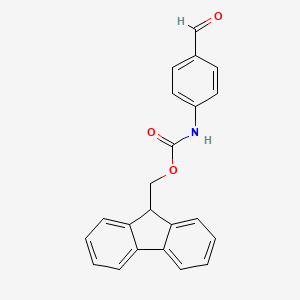
![8-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13135915.png)
![N-[2-(1H-Imidazol-5-yl)ethyl][2,2'-bithiophene]-5-carboxamide](/img/structure/B13135918.png)

![Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate](/img/structure/B13135926.png)
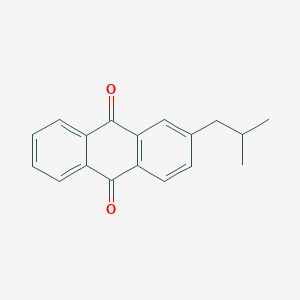
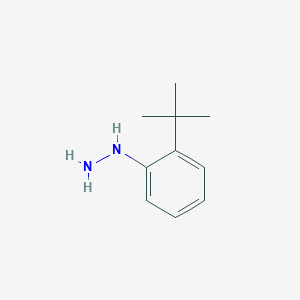
![2-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13135938.png)

![3-(4-Methylphenyl)-6-[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine-2,4(1H,3H)-dione](/img/structure/B13135950.png)
